

# Application Note: Quantification of Desmethyl Cariprazine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Desmethyl cariprazine	
Cat. No.:	B1670298	Get Quote

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#### **Abstract**

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **desmethyl cariprazine** (DCAR), a major active metabolite of the antipsychotic drug cariprazine, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving cariprazine and its metabolites.

#### Introduction

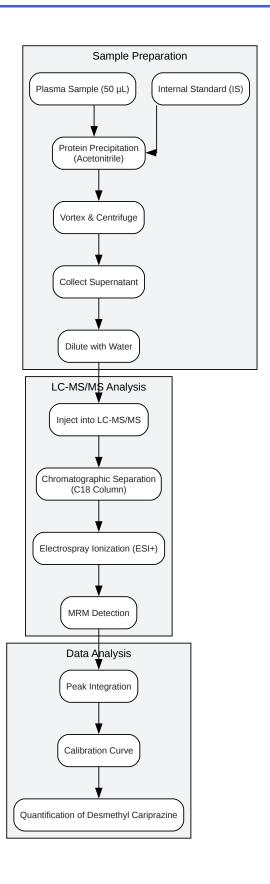
Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][3] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major active metabolites: **desmethyl cariprazine** (DCAR) and di**desmethyl cariprazine** (DDCAR).[1][4] These metabolites are pharmacologically equipotent to the parent drug and have longer half-lives, contributing significantly to the overall therapeutic effect.[5][6][7] Therefore, the accurate quantification of both cariprazine and its active metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. This document provides a



detailed protocol for the quantification of **desmethyl cariprazine** in human plasma using LC-MS/MS.

# **Experimental Workflow**





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Caption: Experimental workflow for the LC-MS/MS quantification of **desmethyl cariprazine** in plasma.

## **Materials and Reagents**

- Desmethyl Cariprazine analytical standard
- **Desmethyl Cariprazine**-d3 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

## **Equipment**

- Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)
- Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Microcentrifuge
- Vortex mixer
- Pipettes and consumables

### **Protocols**

## Standard and Quality Control (QC) Sample Preparation



- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of desmethyl cariprazine and the internal standard (IS) in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for the calibration curve and QC samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from approximately 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

#### **Sample Preparation: Protein Precipitation**

- To 50  $\mu$ L of plasma sample (calibrator, QC, or unknown), add 150  $\mu$ L of acetonitrile containing the internal standard.
- Vortex the mixture for 30 seconds to precipitate the proteins.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer 100 μL of the supernatant to a clean tube or 96-well plate.
- Dilute the supernatant with 100 μL of ultrapure water.
- Vortex briefly and inject into the LC-MS/MS system.

#### LC-MS/MS Method

**Liquid Chromatography Conditions** 



Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

#### **Mass Spectrometry Conditions**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

#### **MRM Transitions**



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Desmethyl Cariprazine	413.2	382.2	25
Desmethyl Cariprazine-d3 (IS)	416.2	382.2	25

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.[4]

## **Data Analysis and Quantification**

The concentration of **desmethyl cariprazine** in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used for the calibration curve. The concentrations of the QC and unknown samples are then calculated from this curve.

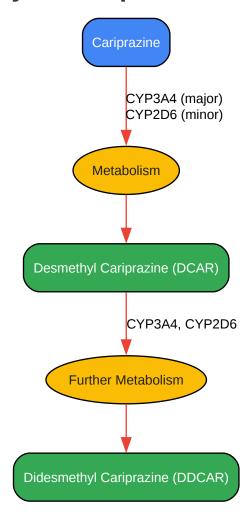
#### **Method Performance Characteristics**

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for **desmethyl cariprazine**.



Parameter	Typical Value
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[4]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	± 15%
Recovery	> 85%
Matrix Effect	Minimal

# **Signaling Pathway of Cariprazine Metabolism**





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Caption: Metabolic pathway of cariprazine to its active metabolites.[1][4]

#### Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of **desmethyl cariprazine** in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and clinical effects of cariprazine.

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